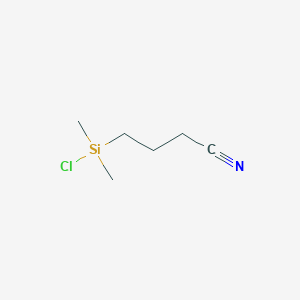

(3-Cyanopropyl)dimethylchlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[chloro(dimethyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIARXZSVWTOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066324 | |

| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18156-15-5 | |

| Record name | 3-Cyanopropyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18156-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopropyl dimethyl chlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018156155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(chlorodimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chlorodimethylsilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Chlorodimethylsilyl)butanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KML9HY5KPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Cyanopropyl)dimethylchlorosilane: Properties, Reactivity, and Applications

(3-Cyanopropyl)dimethylchlorosilane is a versatile bifunctional organosilane compound that holds a significant position in the field of organosilicon chemistry.[1] Its unique molecular structure, featuring a reactive chlorosilyl group and a polar cyanopropyl tail, makes it an invaluable reagent for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and diverse applications, with a focus on its role in surface modification and chromatography.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS number 18156-15-5, is a colorless to light yellow liquid.[2][3][4] Its bifunctional nature is key to its utility, allowing for a wide range of chemical transformations. The silicon-chlorine bond is highly susceptible to nucleophilic attack, providing a reactive site for derivatization. Simultaneously, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 18156-15-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C6H12ClNSi | [1][3][5][6][7][8] |

| Molecular Weight | 161.70 - 161.71 g/mol | [1][3][5][6][9] |

| Appearance | Colorless to light yellow clear liquid | [2][3][4][8] |

| Boiling Point | 108-109 °C at 15 mmHg | [9][10] |

| Density | 0.986 - 0.990 g/mL | [3][5][6][9] |

| Refractive Index (@ 20°C) | 1.4460 - 1.45 | [2][5][6][8][9] |

| Purity | >95.0% (GC) | [2][5][6][7] |

Reactivity Profile: The Chemistry of the Si-Cl Bond

The most prominent feature of this compound's reactivity is the hydrolysis of the silicon-chlorine (Si-Cl) bond. This bond is highly sensitive to moisture and reacts rapidly with water and other protic solvents to form a silanol (Si-OH) group and hydrochloric acid.[4][9] This initial hydrolysis step is critical for its application as a surface modifying agent.

The resulting (3-Cyanopropyl)dimethylsilanol is a reactive intermediate that can then undergo condensation reactions. These silanols can condense with hydroxyl groups present on the surface of inorganic substrates, such as silica, to form stable, covalent siloxane (Si-O-Si) bonds.[1] This process effectively grafts the cyanopropyl functional group onto the surface.

Applications in Research and Industry

The unique bifunctional nature of this compound makes it a versatile tool in various scientific and industrial fields.

Surface Modification

A primary application is the modification of surfaces to alter their chemical and physical properties, such as hydrophobicity and adhesion.[1][3] By grafting the molecule onto substrates like silica, glass, or metal oxides, a stable layer with outward-facing cyanopropyl groups is formed. This functionalized surface can then be used for further chemical reactions or to impart specific functionalities. This is particularly valuable in the electronics and automotive industries for creating materials with tailored surface properties.[1][3]

Chromatography

In the field of chromatography, this compound is used as a silica modification agent for the preparation of chromatographic columns.[4] The cyanopropyl group provides a polar stationary phase, which exhibits high stability and unique selectivity for the separation of various analytes. Cyano columns can be utilized in both reversed-phase and normal-phase chromatography, offering different selectivity compared to traditional C18 or C8 phases.[4]

Synthesis of Advanced Materials

This compound serves as a crucial intermediate in the synthesis of a variety of organosilicon compounds, including other functional silanes, cyano-functionalized silicone oils, and silicone rubbers.[3][4] Its ability to act as a coupling agent allows for the effective bridging of organic and inorganic phases, leading to the development of advanced composites and specialty polymers with enhanced thermal stability and chemical resistance.[1][3]

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol outlines a general procedure for the functionalization of silica nanoparticles with this compound.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous toluene

-

Triethylamine (or another suitable acid scavenger)

-

Methanol

-

Deionized water

-

Argon or Nitrogen gas supply

Procedure:

-

Activation of Silica Surface: The silica nanoparticles are first activated to ensure a high density of surface silanol groups. This is typically achieved by treating the nanoparticles with an acid solution (e.g., HCl) followed by thorough washing with deionized water and drying under vacuum at an elevated temperature (e.g., 120 °C) overnight.

-

Reaction Setup: The dried silica nanoparticles are dispersed in anhydrous toluene in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reagents: Triethylamine is added to the suspension to act as an acid scavenger for the HCl generated during the reaction. Subsequently, this compound is added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is stirred at room temperature or a slightly elevated temperature for several hours to ensure complete surface coverage.

-

Washing and Purification: The functionalized silica nanoparticles are collected by centrifugation or filtration and washed sequentially with toluene, methanol, and deionized water to remove unreacted silane and byproducts.

-

Drying: The final product is dried under vacuum to yield the surface-modified silica nanoparticles.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a substance that causes severe skin burns and eye damage, is toxic if swallowed, and may be corrosive to metals.[2][11] It is also moisture-sensitive and reacts rapidly with water.[4][5][6][9]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Avoid contact with skin and eyes.[11]

-

Keep away from moisture, water, and incompatible materials such as bases, amines, and oxidizing agents.[9][12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[12]

In case of exposure, immediate medical attention is required. Refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[11][12]

Conclusion

This compound is a highly valuable and versatile chemical reagent with a broad range of applications, particularly in surface science and materials chemistry. Its unique bifunctional structure allows for the precise engineering of surfaces and the synthesis of advanced materials with tailored properties. A thorough understanding of its reactivity and proper handling are essential for its safe and effective use in research and development.

References

- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]

- 2. This compound | 18156-15-5 | TCI AMERICA [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]

- 5. labproinc.com [labproinc.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 3-Cyanopropyldimethylchlorosilane, 95% 10 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. 3-CYANOPROPYLDIMETHYLCHLOROSILANE | [gelest.com]

- 10. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Professional Guide to the Synthesis and Reaction Mechanism of (3-Cyanopropyl)dimethylchlorosilane

Introduction and Significance

(3-Cyanopropyl)dimethylchlorosilane, with CAS number 18156-15-5, is a bifunctional organosilicon compound of significant interest in materials science, organic synthesis, and pharmaceutical development.[1][2] Its structure incorporates a reactive chlorodimethylsilyl group at one end and a polar nitrile (cyano) group at the other, connected by a propyl chain. This dual functionality makes it an exceptionally versatile synthetic intermediate and coupling agent.[1][3]

The silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly hydrolysis, allowing the molecule to be covalently anchored to surfaces bearing hydroxyl groups (e.g., silica, glass, metal oxides).[1] Simultaneously, the terminal cyano group can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a reactive handle for further functionalization.[1] This unique combination of properties enables its use in applications ranging from the synthesis of specialized silicone polymers to the modification of surfaces for enhanced adhesion and biocompatibility.[1][2]

This guide provides an in-depth exploration of the primary synthesis route for this compound, a detailed analysis of its underlying reaction mechanism, and essential protocols for its handling and purification, tailored for researchers and drug development professionals.

Core Synthesis Route: Platinum-Catalyzed Hydrosilylation

The most prominent and industrially scalable method for synthesizing this compound is through the hydrosilylation of allyl cyanide with dimethylchlorosilane.[1] This reaction represents a powerful and atom-efficient method for forming stable silicon-carbon bonds.[4][5]

Principle of the Reaction

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond.[1][6] In this specific synthesis, the Si-H group of dimethylchlorosilane adds to the terminal double bond of allyl cyanide. The reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being the most efficient and widely used.[5][7][8]

The reaction proceeds with high regioselectivity, typically following an anti-Markovnikov addition pattern, which places the silyl group at the terminal carbon of the original double bond, yielding the desired linear propyl chain.

Caption: Overall schematic of the hydrosilylation synthesis route.

Key Reagents & Rationale

-

Allyl Cyanide (Substrate): This molecule provides the essential cyanopropyl backbone. Its terminal alkene functionality is highly receptive to the hydrosilylation reaction.

-

Dimethylchlorosilane (Reagent): As the hydrosilylating agent, it provides the reactive Si-H bond and incorporates the desired dimethylchlorosilyl moiety into the final product. The reactivity of the Si-H bond in dimethylchlorosilane is well-suited for platinum catalysis.

-

Karstedt's Catalyst (Catalyst): This platinum(0)-divinyltetramethyldisiloxane complex is a highly active and soluble homogeneous catalyst for hydrosilylation reactions, often preferred over other platinum sources like Speier's catalyst (H₂PtCl₆).[9][10][11] It promotes rapid and efficient reaction under mild conditions, typically requiring only parts-per-million (ppm) level loading.[10] Its high activity stems from the labile divinylsiloxane ligands, which are easily displaced to allow for the catalytic cycle to initiate.[9][11]

Data Presentation: Optimized Reaction Parameters

The successful synthesis relies on the careful control of several key parameters to ensure high yield and purity while minimizing side reactions.

| Parameter | Typical Value/Condition | Rationale & Field Insights |

| Catalyst Loading | 5 - 50 ppm Pt | Karstedt's catalyst is extremely active; higher loadings are unnecessary and can lead to side reactions or catalyst coloration in the product.[10] |

| Reactant Ratio | Slight excess of Allyl Cyanide (1.05-1.2 eq) | Using a slight excess of the alkene can help drive the reaction to completion and ensure full consumption of the more valuable silane reagent. |

| Temperature | 60 - 100 °C | The reaction is exothermic. This temperature range provides a sufficient rate without promoting undesirable side reactions or decomposition of the catalyst.[10][12] |

| Solvent | Toluene or Xylene (Anhydrous) | While the reaction can be run neat, an anhydrous, non-protic solvent helps to control viscosity and temperature. Anhydrous conditions are critical to prevent hydrolysis of the chlorosilane.[1][10] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent both the hydrolysis of the Si-Cl bond by atmospheric moisture and the potential deactivation of the Pt(0) catalyst by oxygen.[13][14] |

| Reaction Time | 2 - 8 hours | Reaction progress should be monitored (e.g., by GC or FT-IR looking for the disappearance of the Si-H stretch) to determine the optimal endpoint. |

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting.

1. System Preparation:

- Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermocouple for temperature monitoring.

- Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

2. Reagent Charging:

- To the reaction flask, charge anhydrous toluene, allyl cyanide, and Karstedt's catalyst solution.

- Begin stirring and heat the mixture to the target reaction temperature (e.g., 80 °C).

3. Controlled Addition:

- Load the dimethylchlorosilane into the dropping funnel.

- Add the dimethylchlorosilane dropwise to the stirred, heated mixture over a period of 1-2 hours. This controlled addition is crucial for managing the exothermic nature of the reaction and maintaining a stable temperature.

4. Reaction & Monitoring:

- After the addition is complete, maintain the reaction mixture at the target temperature.

- Monitor the reaction's progress periodically. A common method is to take small, quenched aliquots for analysis by FT-IR, observing the disappearance of the characteristic Si-H stretching band (around 2150 cm⁻¹).

5. Product Isolation & Purification:

- Once the reaction is complete (typically >98% conversion), cool the mixture to room temperature.

- The crude product is purified by vacuum distillation .[1][15] This is the most effective method to separate the high-boiling product from the solvent, any unreacted starting materials, and non-volatile catalyst residues.[15] The reduced pressure lowers the boiling point, preventing thermal degradation of the product.

The Reaction Mechanism: A Deeper Dive into the Chalk-Harrod Cycle

The catalytic pathway for platinum-catalyzed hydrosilylation is widely described by the Chalk-Harrod mechanism , first proposed in the 1960s.[4][7] This mechanism elegantly details the role of the platinum catalyst in activating both the silane and the alkene.

Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.

Step-by-Step Mechanistic Breakdown

-

Step I: Oxidative Addition: The cycle begins with the oxidative addition of the Si-H bond of dimethylchlorosilane to the electron-rich Pt(0) catalyst center.[6][7] This step involves the cleavage of the Si-H bond and results in the formation of a Pt(II) complex, where both the hydrogen and the silyl group are now bonded to the platinum atom. The oxidation state of platinum changes from 0 to +2.

-

Step II: Alkene Coordination: The allyl cyanide molecule then coordinates to the unsaturated Pt(II) complex.[4][7] The π-electrons of the C=C double bond interact with the empty d-orbitals of the platinum center, forming a temporary bond without breaking the double bond itself.

-

Step III: Migratory Insertion: This is a critical and often rate-determining step in the cycle.[4] The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This transfer of the hydride from the platinum to one of the carbons of the double bond forms a new carbon-hydrogen bond and a platinum-carbon sigma bond, resulting in a β-silylalkyl platinum intermediate. This step dictates the regioselectivity of the reaction.

-

Step IV: Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the platinum center.[6][7] A new silicon-carbon bond is formed, and the oxidation state of platinum is reduced from +2 back to 0, thus regenerating the active catalyst and allowing it to enter another cycle.[6]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards: The compound is classified as a combustible liquid that causes severe skin burns and eye damage.[13][16] It is also toxic if swallowed and may cause respiratory irritation.[16] A key hazard is its reactivity with water, which hydrolyzes the Si-Cl bond to release corrosive hydrogen chloride (HCl) gas.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[13][17][18]

-

Handling: Use only dry, inert gas-purged equipment. Avoid all contact with moisture, bases, amines, and strong oxidizing agents.[13] Ensure that emergency eyewash stations and safety showers are immediately accessible.[13]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[13] The container should be stored under an inert atmosphere (e.g., nitrogen blanket) to prevent degradation from atmospheric moisture.[13]

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient process, central to the production of this versatile organosilane. A thorough understanding of the reaction parameters and the underlying Chalk-Harrod mechanism is critical for optimizing reaction outcomes and ensuring process safety. The dual functionality of this molecule continues to make it a valuable building block for researchers and scientists in the development of advanced materials and complex molecular architectures.

References

- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. 3-CYANOPROPYLDIMETHYLCHLOROSILANE | [gelest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. qualitas1998.net [qualitas1998.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]

- 9. Karstedt's catalyst - Wikipedia [en.wikipedia.org]

- 10. Karstedt catalysts | Johnson Matthey [matthey.com]

- 11. Applications of Karstedt Catalysts_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. This compound | 18156-15-5 | TCI AMERICA [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

Bifunctional nature of (3-Cyanopropyl)dimethylchlorosilane explained.

An In-depth Technical Guide to the Bifunctional Nature of (3-Cyanopropyl)dimethylchlorosilane

Abstract

This compound (CAS No. 18156-15-5) is a uniquely versatile organosilicon compound that holds a significant position in materials science, analytical chemistry, and nanotechnology.[1] Its power lies in its bifunctional architecture, featuring a highly reactive dimethylchlorosilyl group at one end and a synthetically adaptable cyano (nitrile) group at the other, separated by a propyl spacer. This guide elucidates the distinct and synergistic roles of these two functional groups. We will explore the foundational reaction mechanisms that govern its utility, from the robust covalent anchoring of the chlorosilane moiety to inorganic substrates, to the diverse chemical transformations possible for the terminal cyano group. This dual reactivity enables the precise engineering of surfaces and the development of advanced materials with tailored properties for applications ranging from high-performance chromatography to sophisticated drug delivery systems.[2][3]

Introduction: A Molecule of Duality

In the expansive field of organosilicon chemistry, compounds that offer multiple, distinct reactive sites are invaluable synthetic tools. This compound is a prime example of such a molecule.[1] Its structure is deceptively simple, yet it provides a powerful platform for complex chemical modifications.

The molecule can be conceptually divided into three key components:

-

The Chlorosilyl "Anchor": The -Si(CH₃)₂Cl group is the reactive engine for surface immobilization. The silicon-chlorine bond is highly susceptible to hydrolysis, making it the attachment point to hydroxyl-bearing surfaces.[1]

-

The Propyl "Spacer": The -(CH₂)₃- chain provides a flexible, moderately short linker that separates the two functional ends. Its linear nature and moderate steric hindrance allow for efficient packing and access to the terminal functional group after surface attachment.[1]

-

The Cyano "Functional Handle": The terminal -C≡N group is a highly polar and synthetically versatile moiety. Once the molecule is anchored, this group is exposed and available for a wide array of subsequent chemical transformations.[1][4]

This guide will dissect the chemistry of the two primary functional groups, first individually to understand their intrinsic properties, and then in concert to appreciate the full scope of their combined utility.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

The Chlorosilane Moiety: The Art of Anchoring

The primary and most immediate function of the dimethylchlorosilyl group is to form stable, covalent bonds with surfaces, a process broadly known as silanization. This makes it an exceptional surface modification agent.[4] The mechanism is a well-understood, two-step process involving hydrolysis and condensation.

Mechanism of Surface Immobilization

-

Hydrolysis: The process begins with the rapid hydrolysis of the silicon-chlorine (Si-Cl) bond in the presence of trace amounts of water. This water can be present in the solvent or, more commonly, as a thin adsorbed layer on the substrate surface. This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding silanol intermediate, (3-Cyanopropyl)dimethylsilanol. This step is critical as the silanol is the species that ultimately reacts with the surface.[1]

-

Condensation: The newly formed silanol can then react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, or metal oxides. This condensation reaction forms a highly stable, covalent siloxane bond (Si-O-Substrate) and releases a molecule of water.[1]

Diagram 2: Experimental Workflow for Surface Modification

Caption: Generalized workflow for surface functionalization.

Protocol: Surface Modification of Silica Nanoparticles

This protocol describes a generalized procedure for functionalizing silica nanoparticles.

Self-Validation: The success of the modification is validated at the end by spectroscopic methods confirming the presence of the cyanopropyl group on the nanoparticle surface.

Methodology:

-

Substrate Preparation: Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer. Causality: Anhydrous solvent is critical to prevent premature self-polymerization of the silane in solution.

-

Inert Atmosphere: Purge the flask with a dry, inert gas (e.g., nitrogen or argon) for 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction. Causality: This rigorously excludes atmospheric moisture, ensuring the reaction occurs preferentially on the substrate surface.

-

Silane Addition: Add 0.5 mL of this compound to the nanoparticle suspension via syringe.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Washing: Isolate the functionalized nanoparticles by centrifugation. Wash the particles sequentially with toluene (3 times) and ethanol (2 times) to remove any unreacted silane and byproducts. Causality: Thorough washing is essential for a clean, modified surface and accurate subsequent analysis.

-

Drying: Dry the washed nanoparticles in a vacuum oven at 60-80°C overnight.

-

Characterization: Confirm successful functionalization using Fourier-Transform Infrared Spectroscopy (FTIR). Look for the appearance of a characteristic nitrile (-C≡N) stretching peak around 2245 cm⁻¹.

The Cyano Group: A Versatile Synthetic Handle

Once the this compound is securely anchored to a surface, the terminal cyano group becomes the focal point for further chemical engineering.[1] The high polarity and unique reactivity of the nitrile group allow it to serve as a precursor to a variety of other functionalities, enabling the surface to be tailored for specific applications.[4]

Key Chemical Transformations

The immobilized cyano group can undergo several reliable and high-yielding reactions:

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[1][5] This transformation is particularly valuable as it introduces a basic, nucleophilic amine group to the surface, which is ideal for conjugating biomolecules like peptides or for use in catalysis.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH).[1] This introduces acidic sites and a negative charge potential to the surface, which can be used to modulate surface energy, control protein adsorption, or serve as an attachment point for further coupling reactions (e.g., via carbodiimide chemistry).

-

Reaction with Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbon of the cyano group.[1][5] Subsequent hydrolysis of the resulting imine intermediate yields a ketone, allowing for the introduction of more complex organic structures onto the surface.

Diagram 3: Post-Immobilization Transformations of the Cyano Group

Caption: Key synthetic pathways available from the anchored cyano group.

Synergistic Applications in Science and Drug Development

The true power of this compound is realized when both functionalities are used in a coordinated manner. This synergy has led to significant advancements in several fields.

High-Performance Liquid Chromatography (HPLC)

In HPLC, the stationary phase chemistry dictates the separation performance. This compound is used to create "cyano" or "nitrile" bonded phases on silica gel.[4]

-

Anchoring: The chlorosilane group provides a stable, covalent attachment to the silica support material.[6]

-

Functionality: The highly polar cyano group offers unique selectivity. Cyano columns can operate in both reversed-phase and normal-phase modes, providing an alternative selectivity to traditional C8 or C18 columns, particularly for separating polar analytes.[4]

Nanoparticle Functionalization for Biomedical Applications

Tailoring the surface of nanoparticles is crucial for their use in medicine.[7][8]

-

Anchoring: The silane chemistry allows for the stable coating of silica or iron oxide nanoparticles.[9]

-

Functionality: The exposed cyano groups can be converted into amines. These amine-functionalized nanoparticles can then be conjugated with targeting ligands, drugs, or imaging agents, creating sophisticated systems for targeted drug delivery or medical diagnostics.[2][3]

Advanced Materials and Polymer Composites

The molecule acts as a classic coupling agent, bridging the interface between inorganic fillers and organic polymer matrices.[1]

-

Anchoring: The silane end bonds strongly to the inorganic material (e.g., glass fibers, silica fillers).

-

Functionality: The cyano group, or a derivative thereof, can interact with or be incorporated into the surrounding polymer matrix, enhancing adhesion, mechanical strength, and thermal stability of the composite material.[3]

Physicochemical Data

The following table summarizes key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 18156-15-5 | [4][10] |

| Molecular Formula | C₆H₁₂ClNSi | [4][11] |

| Molecular Weight | 161.70 g/mol | [11] |

| Appearance | Colorless to light yellow liquid | [4][10] |

| Purity | Typically >95.0% (GC) | [10] |

| Boiling Point | 230-235 °C | [11] |

| Density | 0.990 g/mL at 20 °C | [11] |

| Synonyms | Chloro(3-cyanopropyl)dimethylsilane | [4][12] |

Conclusion

This compound is more than just a chemical reagent; it is a molecular tool for precision engineering at the nano and microscale. Its bifunctional nature provides a robust and logical two-step platform for material design: first, a stable and reliable anchoring to a substrate via its chlorosilane group, followed by a wide range of possible chemical modifications via its terminal cyano group. This inherent duality allows researchers and developers to create highly specialized surfaces and materials, driving innovation in fields from analytical separations to advanced therapeutics. Understanding the distinct yet cooperative chemistry of its two functional ends is the key to unlocking its full potential.

References

- 1. This compound | 18156-15-5 | Benchchem [benchchem.com]

- 2. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 18156-15-5 | TCI AMERICA [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | 18156-15-5 | TCI EUROPE N.V. [tcichemicals.com]

An In-depth Technical Guide to Organosilicon Chemistry and the Ascendant Role of Cyanopropylsilanes in Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organosilicon chemistry, a field bridging the principles of organic and inorganic chemistry, has yielded a versatile class of compounds with profound implications across numerous scientific disciplines. Among these, cyanopropylsilanes have emerged as particularly noteworthy due to their unique combination of a polar nitrile functionality and a reactive silane group. This guide provides a comprehensive exploration of organosilicon chemistry, with a focused investigation into the synthesis, characterization, and multifaceted applications of cyanopropylsilanes. We delve into their pivotal role in modern analytical techniques, advanced materials science, and, most significantly, the nuanced landscape of drug discovery and development. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering both foundational knowledge and practical insights into the application of these remarkable compounds.

Part 1: The Foundations of Organosilicon Chemistry

Organosilicon compounds are defined by the presence of at least one carbon-silicon (C-Si) bond.[1] This fundamental linkage imparts a unique set of properties that distinguish them from their purely organic counterparts. The C-Si bond is longer and weaker than a C-C bond, and it possesses a degree of polarity due to the difference in electronegativity between carbon (2.55) and silicon (1.90).[1] This polarity makes the silicon atom susceptible to nucleophilic attack, a feature that is central to much of its chemistry.

A defining characteristic of many organosilanes is the presence of hydrolyzable groups attached to the silicon atom, such as alkoxy (e.g., methoxy, ethoxy) or chloro groups. These groups can readily react with water or surface hydroxyls to form silanols (Si-OH), which can then condense to form stable siloxane (Si-O-Si) bonds.[2] This reactivity is the cornerstone of their utility as coupling agents and for surface modification.

A Brief History and Evolution

The field of organosilicon chemistry traces its roots back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the groundwork for our modern understanding of these compounds.[3] The industrial-scale production of organosilanes was later enabled by the Direct Process, also known as the Müller-Rochow process, developed in the 1940s.

Part 2: Cyanopropylsilanes: A Class of Functional Organosilanes

Cyanopropylsilanes are a subclass of organosilanes that feature a propyl chain with a terminal nitrile (-C≡N) group. This bifunctional nature, combining a polar cyano group with a reactive silane, makes them exceptionally versatile. The general structure can be represented as (R'O)₃Si(CH₂)₃CN or R₃Si(CH₂)₃CN, where R' is typically a methyl or ethyl group, and R can be a variety of organic substituents or a halogen.

The nitrile group imparts a significant dipole moment, influencing the compound's polarity and its interactions with other molecules. In the context of drug development, the nitrile group is a well-established pharmacophore that can participate in hydrogen bonding and other polar interactions with biological targets.[2][3]

Synthesis of Cyanopropylsilanes

The most prevalent method for synthesizing cyanopropylsilanes is the hydrosilylation of allyl cyanide (CH₂=CHCH₂CN) with a hydrosilane (H-SiR₃).[4] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, or rhodium complexes.[5]

Reaction Scheme: Hydrosilylation of Allyl Cyanide

Caption: General scheme for the synthesis of cyanopropylsilanes via hydrosilylation.

Experimental Protocol: Synthesis of 3-Cyanopropyltrichlorosilane [5][6]

This protocol describes a representative synthesis of 3-cyanopropyltrichlorosilane, a key precursor for other cyanopropylsilanes.

Materials:

-

Trichlorosilane (HSiCl₃)

-

Allyl cyanide (CH₂=CHCH₂CN)

-

Rhodium(I) catalyst, e.g., [RhCl(dppbzF)]₂ (dppbzF = 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene)[5]

-

Anhydrous toluene

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add anhydrous toluene and the rhodium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Add trichlorosilane to the reaction flask.

-

Heat the mixture to the desired reaction temperature (e.g., 60 °C).

-

Slowly add allyl cyanide dropwise to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by FT-IR (disappearance of the Si-H stretch) or ¹H NMR.

-

Upon completion, the product, 3-cyanopropyltrichlorosilane, can be isolated and purified by distillation under reduced pressure.

Note: The use of a rhodium catalyst has been shown to provide high selectivity for the desired γ-isomer and minimize the formation of byproducts.[5]

Characterization of Cyanopropylsilanes

The structure and purity of synthesized cyanopropylsilanes are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environments in the molecule. The characteristic signals for a 3-cyanopropyl group attached to silicon include multiplets for the three methylene groups of the propyl chain.

-

¹³C NMR: Shows the carbon skeleton of the molecule, including the characteristic signal for the nitrile carbon.

-

²⁹Si NMR: Directly probes the silicon environment and can confirm the formation of the C-Si bond.

Infrared (IR) Spectroscopy:

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration.

-

The disappearance of the Si-H stretching vibration (around 2100-2250 cm⁻¹) from the starting hydrosilane is a key indicator of reaction completion.

Table 1: Physicochemical Properties of Key Cyanopropylsilane Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Cyanopropyltrichlorosilane | 1071-27-8 | C₄H₆Cl₃NSi | 202.54 | 237-238 | 1.28 |

| 3-Cyanopropyltriethoxysilane | 1067-47-6 | C₁₀H₂₁NO₃Si | 231.36 | 100-101 (at 6 mmHg) | 0.966 |

Part 3: Applications in Drug Development and Scientific Research

The unique properties of cyanopropylsilanes have led to their widespread adoption in several areas critical to drug development and broader scientific research.

Chromatography: A Cornerstone of Pharmaceutical Analysis

In the pharmaceutical industry, the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites are paramount.[9][10][11] High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are indispensable techniques for these tasks.[12][13]

Cyanopropyl-Bonded Stationary Phases:

Cyanopropylsilanes are extensively used to create polar-bonded stationary phases for chromatography.[14][15] These phases are synthesized by reacting a cyanopropylsilane, such as 3-cyanopropyltrichlorosilane or 3-cyanopropyltriethoxysilane, with silica gel. The resulting cyanopropyl-functionalized silica exhibits unique selectivity due to the polar nature of the nitrile group.[15]

Workflow for Preparing a Cyanopropyl-Bonded Silica Stationary Phase

Caption: A simplified workflow for the preparation of a cyanopropyl-bonded stationary phase for chromatography.

Advantages in HPLC:

-

Alternative Selectivity: Cyanopropyl columns offer a different selectivity compared to traditional C8 and C18 reversed-phase columns, which is particularly useful for separating polar compounds.[16]

-

Normal-Phase and Reversed-Phase Capabilities: These columns can be used in both normal-phase and reversed-phase modes, providing flexibility in method development.[17]

-

Hydrophilic Interaction Chromatography (HILIC): Cyanopropyl phases are also suitable for HILIC, a technique used for separating highly polar analytes.[15]

Solid-Phase Extraction (SPE):

Cyanopropyl-functionalized silica is also a valuable sorbent in SPE for the selective extraction of polar compounds from nonpolar matrices.[1][2][14][18] This is particularly relevant in bioanalysis for cleaning up complex samples like plasma or urine before chromatographic analysis.

Surface Modification and Biomaterials

The ability of cyanopropylsilanes to form stable, functionalized surfaces has significant implications for the development of advanced biomaterials and medical devices.[19][20][21] Surface modification can enhance biocompatibility, control cell adhesion, and introduce specific functionalities.[22][23]

Cyanopropylsilane-Modified Nanoparticles for Drug Delivery:

The surface functionalization of nanoparticles with cyanopropylsilanes is an emerging area of research for controlled drug delivery.[20][24][25][26] The polar nitrile groups can be used to modulate the hydrophilicity of the nanoparticle surface, potentially improving their circulation time in the body.[27] Furthermore, the nitrile group can serve as a synthetic handle for the attachment of targeting ligands or therapeutic agents.

The Nitrile Group in Medicinal Chemistry

The nitrile group is a prevalent functional group in many approved pharmaceutical agents.[3] Its incorporation into a drug molecule can:

-

Enhance Binding Affinity: The nitrile group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.[2]

-

Improve Pharmacokinetic Properties: The introduction of a nitrile can modulate a molecule's polarity, lipophilicity, and metabolic stability.[12]

-

Serve as a Bioisostere: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for other functional groups, such as a carbonyl group.[12]

The presence of the nitrile functionality in cyanopropylsilanes makes them attractive building blocks in medicinal chemistry and for the development of novel therapeutic agents.

Hydrolytic Stability: A Critical Consideration

For any application involving exposure to aqueous environments, the hydrolytic stability of the silane layer is of utmost importance.[13][28][29] The Si-O-Si bonds that anchor the silane to a surface can be susceptible to hydrolysis, especially under harsh pH conditions or at elevated temperatures.[28][30] The stability of a cyanopropylsilane-modified surface will depend on factors such as the density of the silane layer, the presence of cross-linking between silane molecules, and the specific environmental conditions.

Part 4: Future Perspectives and Conclusion

Organosilicon chemistry, and specifically the study of cyanopropylsilanes, continues to be a vibrant area of research. The convergence of materials science, analytical chemistry, and drug discovery is creating new opportunities for these versatile compounds. Future research is likely to focus on:

-

The development of novel cyanopropylsilane-based drug delivery systems with enhanced targeting and controlled release capabilities.

-

The synthesis of new cyanopropyl-functionalized materials with tailored properties for specific biomedical applications.

-

The exploration of cyanopropylsilanes as key intermediates in the synthesis of complex pharmaceutical molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. A new solid phase extraction sorbent developed based on cyanopropyl functionalized silica nanoparticles for organophosphorus pesticides determination. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Cyanopropyl-trichlorosilane for synthesis 1071-27-8 [sigmaaldrich.com]

- 8. 3-Cyanopropyltriethoxysilane 98 1067-47-6 [sigmaaldrich.com]

- 9. Chromatography Applications In Pharmaceuticals - Axion Labs [axionlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ijnrd.org [ijnrd.org]

- 13. Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Functionalized mesoporous silica materials for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Materials | Special Issue : Functionalized Silica Materials: Preparation and Applications [mdpi.com]

- 22. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]

- 23. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Surface functionalization of magnetic mesoporous silica nanoparticles for controlled drug release - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Co-delivery of siRNA and therapeutic agents using nanocarriers to overcome cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 30. gelest.com [gelest.com]

A Technical Guide to the Safe Handling of (3-Cyanopropyl)dimethylchlorosilane for Research Professionals

This document provides a comprehensive technical overview of the hazards, handling protocols, and emergency procedures associated with (3-Cyanopropyl)dimethylchlorosilane (CAS: 18156-15-5). Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere procedural lists to explain the underlying chemical principles that dictate safe laboratory practices. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Section 1: Compound Profile and Inherent Reactivity

This compound is a bifunctional organosilicon compound, featuring both a reactive chlorosilane moiety and a polar nitrile group.[1] This dual nature makes it a valuable reagent for the synthesis of complex organosilicon compounds and for the surface modification of materials like silica nanoparticles, where it imparts high stability and selectivity.[1]

The primary danger of this compound stems from the silicon-chlorine bond. Chlorosilanes react exothermically and often violently with protic substances, most notably atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[2][3] This reaction is the root cause of the compound's corrosivity and much of its handling complexity. The presence of the cyanopropyl group introduces considerations related to its own toxicity profile, particularly if ingested or if it decomposes under high heat.

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance requiring stringent safety protocols.[3] Its hazards are multifaceted, encompassing corrosivity, toxicity, and combustibility.[3][4] A summary of its GHS classification provides a clear initial risk assessment.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1A / 1B | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][4] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] |

| Corrosive to Metals | - | H290: May be corrosive to metals[4] |

| Flammable/Combustible Liquid | - | H226/H227: Flammable liquid and vapour / Combustible liquid[3][4] |

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[2] Inhalation of the vapor or the HCl gas produced upon hydrolysis causes severe irritation and potential damage to the respiratory tract.[2][3] Direct contact with the liquid results in severe, deep-seated chemical burns to the skin and can cause permanent eye damage, including blindness.[2][5] Ingestion is highly dangerous due to the compound's toxicity and the immediate corrosive damage to the gastrointestinal tract.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the high reactivity and hazardous nature of this reagent, a multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.

Primary Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides essential ventilation to contain corrosive vapors and protect the user from inhalation exposure.[3][4]

-

Inert Atmosphere: Handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis from ambient moisture, which degrades the reagent and creates a hazardous HCl atmosphere.[3]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in immediate proximity to the work area.[6] Immediate and prolonged flushing is the most critical first aid measure for skin or eye contact.[2]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected carefully and inspected before every use.[6]

| Body Part | Recommended PPE | Rationale and Specifications |

| Eyes/Face | Tightly-fitting chemical splash goggles AND a full-face shield. | Goggles are essential to prevent splashes from reaching the eyes.[2][6] A face shield worn over goggles protects the entire face from splashes and fumes.[2] |

| Hands | Chemical-impermeable gloves (e.g., butyl rubber or Viton™ for extended use; heavy-duty nitrile for incidental contact). | Handle with gloves inspected prior to use.[4] The chlorosilane can penetrate standard laboratory gloves quickly. Always double-check glove compatibility charts. |

| Body | Flame-resistant laboratory coat and chemical-resistant apron. | Provides a barrier against splashes and protects underlying clothing.[4] |

| Respiratory | NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases. | Required if there is a risk of exceeding exposure limits or in case of ventilation failure.[3] Use should be governed by a formal respiratory protection program. |

Section 4: Standard Operating Procedure for Laboratory Handling

The following protocol details a standard laboratory workflow for transferring the reagent from a supplier bottle (e.g., a Sure/Seal™ bottle) to a reaction vessel. The causality behind each step is explained to reinforce the principles of safe handling.

Protocol: Inert Atmosphere Transfer of this compound

-

Preparation and System Setup:

-

Step 1a: Assemble and flame-dry all glassware (reaction flask, syringes, needles) under vacuum and backfill with dry argon or nitrogen.

-

Causality: This removes adsorbed water from glass surfaces, preventing immediate hydrolysis and HCl formation upon reagent introduction.

-

-

Step 1b: Don all required PPE (face shield over goggles, appropriate gloves, lab coat).

-

Causality: Establishes the necessary protective barriers before the primary container is opened.

-

-

Step 1c: Ensure the reaction flask is securely clamped within the fume hood and equipped with a gas inlet and a septum for liquid transfer.

-

Causality: A stable setup prevents spills and ensures the inert atmosphere is maintained.

-

-

-

Reagent Transfer:

-

Step 2a: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

-

Causality: This positive pressure prevents air and moisture from entering the bottle when the liquid is withdrawn.

-

-

Step 2b: Using a clean, dry syringe fitted with a long needle, draw a small amount of inert gas from the headspace of the reaction flask before puncturing the reagent bottle septum.

-

Causality: This "gas cushion" in the syringe prevents the plunger from being forced out by the bottle's positive pressure.

-

-

Step 2c: Slowly withdraw the required volume of this compound into the syringe. Keep the needle tip below the liquid surface to avoid drawing vapor.

-

Step 2d: Withdraw the syringe and immediately insert it into the septum of the reaction flask. Slowly dispense the liquid into the flask.

-

Causality: A swift, deliberate transfer minimizes the time the reagent is exposed to any potential atmospheric breach.

-

-

-

Post-Transfer Quenching and Cleanup:

-

Step 3a: Do not pull the empty syringe out of the reaction flask immediately. Instead, draw inert gas from the flask's headspace into the syringe and expel it back into the flask. Repeat 2-3 times.

-

Causality: This purges the syringe and needle of residual liquid, reducing the risk of hazardous drips during cleanup.

-

-

Step 3b: Withdraw the syringe and immediately quench it by drawing up a quenching solution (e.g., isopropanol, followed by a basic solution like aqueous sodium bicarbonate) in the fume hood.

-

Causality: Isopropanol reacts with the residual chlorosilane in a more controlled manner than water. The subsequent basic wash neutralizes the resulting HCl.

-

-

Step 3c: Wipe down any contaminated surfaces with an appropriate decontaminating solution and dispose of all waste in a designated hazardous waste container.[7]

-

Below is a diagram illustrating this safe handling workflow.

Caption: Workflow for Safe Transfer and Quenching.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[3][4]

-

Control Vapors and Ignition Sources: Ensure all ignition sources are eliminated.[4][8] Use water spray/fog only to knock down the vapor cloud, taking extreme care that the water runoff does not contact the spilled liquid.[2][8]

-

Containment: For small spills, cover with a non-combustible absorbent material like dry sand, earth, or vermiculite.[8] Do not use combustible absorbents. For larger spills, containment with dikes may be necessary. Alcohol-resistant aqueous film-forming foam (AR-AFFF) can be used to suppress vapors.[2][8]

-

Neutralization and Collection: Once absorbed, the material should be collected using non-sparking tools into a suitable, sealable container for hazardous waste disposal.[4] Spills can be cautiously neutralized with a weak base like sodium bicarbonate.[8]

Fire Response:

-

Extinguishing Media: Use dry chemical, CO₂, or alcohol-resistant foam.[3][4]

-

DO NOT USE WATER: Direct application of water to a chlorosilane fire will result in a violent reaction, releasing large amounts of flammable hydrogen and corrosive HCl gas, which will intensify the fire and hazard.[2][8]

-

Firefighter Safety: Responders must wear full protective gear, including a self-contained breathing apparatus (SCBA).[3] Containers exposed to fire should be cooled with a water spray, again ensuring runoff does not contact the material.[8]

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[3] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.

Section 6: Storage and Waste Disposal

Proper Storage:

-

Store in the original, tightly sealed container in a dry, cool, and well-ventilated area designated for corrosive materials.[3][4]

-

The storage area must be free of moisture and incompatible materials such as bases, amines, alcohols, and oxidizing agents.[3]

-

Store under an inert atmosphere to maintain reagent quality and prevent pressure buildup from HCl formation.[3]

Waste Management:

-

All waste containing this compound or its byproducts must be treated as hazardous waste.[3][7]

-

Small residual amounts on equipment can be quenched as described in the handling protocol (Section 4).

-

Bulk waste requires professional disposal. The two primary industrial methods are:

-

Specialized Incineration: Requires equipment capable of scrubbing acidic gases (HCl) and handling silica (SiO₂) particulate matter.[2]

-

Controlled Hydrolysis: The waste is slowly added to a stirred, cooled, basic solution (e.g., calcium hydroxide or sodium hydroxide slurry) to neutralize the HCl as it forms and precipitate the silicon as inert silica/siloxanes.[9] This is a hazardous process that should only be performed by trained personnel in appropriate facilities.

-

Section 7: Quantitative Data Summary

The following table summarizes key physical and chemical properties for quick reference.

| Property | Value |

| CAS Number | 18156-15-5[3] |

| Molecular Formula | C₆H₁₂ClNSi[10] |

| Molecular Weight | 161.70 g/mol [10] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 109 °C @ 15 mmHg |

| Flash Point | 108 °C |

| Specific Gravity | 0.99 (20/20 °C)[10] |

| Refractive Index | 1.45[10] |

| Key Reactivity | Moisture sensitive; reacts violently with water.[1][3] |

References

- 1. Dimethylchlorosilane, 3-Cyanopropyldimethylchlorosilane | Changfu Chemical [cfsilicones.com]

- 2. globalsilicones.org [globalsilicones.org]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. scribd.com [scribd.com]

- 7. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]

- 8. nj.gov [nj.gov]

- 9. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]

- 10. labproinc.com [labproinc.com]

Navigating the Medium: A Technical Guide to the Solubility of (3-Cyanopropyl)dimethylchlorosilane

Introduction: The Versatility of a Bifunctional Silane

(3-Cyanopropyl)dimethylchlorosilane is a versatile organosilicon compound characterized by its bifunctional nature.[1] It possesses both a polar nitrile group and a hydrolyzable chlorosilyl group, enabling a wide array of chemical transformations.[1] This unique structure makes it a valuable intermediate in the synthesis of silicone polymers, a coupling agent to enhance adhesion between different materials, and a tool for surface modification to alter properties like hydrophobicity.[2][3] Its application extends to the development of drug delivery systems, where the silane functionality aids in attaching therapeutic agents to carriers.[2][3] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in these diverse applications, dictating reaction conditions, purification strategies, and formulation development. This guide provides an in-depth exploration of its solubility characteristics, supported by a detailed experimental protocol for its determination.

Theoretical Framework: Factors Governing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The molecule can be dissected into three key components: the reactive chlorosilyl head, the flexible dimethylsilyl group, and the polar cyanopropyl tail.

The overarching principle of "like dissolves like" is a useful starting point.[4] Polar solvents are generally favored for dissolving polar compounds, while nonpolar solvents are better suited for nonpolar compounds.[4] this compound presents a mixed character. The nitrile group (-C≡N) introduces significant polarity through its large dipole moment. Conversely, the dimethylsilyl and propyl components contribute to its nonpolar, hydrophobic character.

A critical consideration is the high reactivity of the silicon-chlorine (Si-Cl) bond.[5][6] This bond is highly susceptible to hydrolysis in the presence of water or other protic solvents (e.g., alcohols, primary/secondary amines), leading to the formation of silanols and hydrochloric acid.[5] This reaction is often rapid and can result in the formation of insoluble siloxane polymers.[5] Therefore, for the purpose of determining true solubility, the use of anhydrous, aprotic solvents is essential.

Qualitative Solubility Assessment

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic Solvents | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | The high dipole moments of these solvents can effectively solvate the polar cyano group, while their aprotic nature prevents reaction with the chlorosilyl group. Acetonitrile, in particular, is noted to enhance silane solubility.[8] |

| Nonpolar Solvents | Hexane, Toluene, Benzene | Moderate to Low | These solvents will primarily interact with the nonpolar alkyl and dimethylsilyl portions of the molecule. The polar cyano group will be poorly solvated, limiting overall solubility. Similar chlorosilanes are soluble in these solvents.[2] |

| Ethers | Diethyl ether | Moderate | Ethers have a moderate polarity and can solvate the molecule to some extent. Anhydrous ethers are suitable solvents for reactions involving chlorosilanes.[8] |

| Protic Solvents | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive (Not Soluble) | These solvents will react vigorously with the chlorosilyl group, leading to decomposition rather than dissolution.[5][6] |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent, with a strong emphasis on anhydrous conditions to ensure data integrity.

Materials and Reagents

-

This compound (purity ≥95%)[9]

-

Anhydrous organic solvent of interest (e.g., acetonitrile, THF, DCM, hexane)

-

Inert gas (Nitrogen or Argon)

-

Drying agent for glassware (e.g., oven at 120 °C)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Gas-tight syringes

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer

-

Internal standard (a non-reactive compound with a distinct signal from the analyte and solvent)

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Anhydrous Environment:

-

Thoroughly clean all glassware and dry in an oven at 120 °C for at least 4 hours.

-

Assemble the glassware while still hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

-

Use anhydrous grade solvents. If necessary, further dry the solvents using appropriate methods (e.g., molecular sieves).

-

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, accurately weigh a small amount of this compound into a pre-weighed, dry glass vial.

-

Using a gas-tight syringe, add a precise volume of the anhydrous organic solvent to the vial.

-

Add a small, clean magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly with a PTFE-lined cap.

-

Place the vial in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take aliquots at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, stop the stirring and allow the solution to stand undisturbed for a short period to allow larger particles to settle.

-

To ensure complete removal of any undissolved material, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Analysis of the Saturated Solution:

-

Carefully extract a known volume of the clear supernatant using a gas-tight syringe. Take care not to disturb the sediment.

-

Dilute the aliquot with a known volume of the same anhydrous solvent to bring the concentration within the linear range of the analytical instrument.

-

Add a precise amount of a suitable internal standard.

-

Analyze the diluted sample using a calibrated GC-MS or NMR method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the silane in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[10] All operations should be conducted under an inert atmosphere to prevent contact with moisture.[3] In case of spills, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste.[11]

Intermolecular Interactions and Solubility

The solubility of this compound is a result of a complex interplay of intermolecular forces between the solute and solvent molecules.

Caption: Intermolecular forces influencing the solubility of this compound.

In polar aprotic solvents , the strong dipole of the solvent molecules interacts favorably with the polar cyano group of the solute, leading to effective solvation and high solubility. In nonpolar solvents , the primary interactions are weaker van der Waals forces between the solvent and the nonpolar alkyl and dimethylsilyl portions of the solute. The energy gained from these interactions may not be sufficient to overcome the solute-solute interactions, resulting in lower solubility.

Conclusion

This compound is a valuable chemical intermediate whose utility is closely tied to its solubility characteristics. While it is generally soluble in a range of anhydrous polar aprotic and, to a lesser extent, nonpolar organic solvents, its high reactivity with protic solvents necessitates careful handling and experimental design. The provided technical guide offers a comprehensive overview of the factors influencing its solubility and a detailed protocol for its accurate determination. This information is critical for researchers and professionals in materials science and drug development to optimize reaction conditions, purification processes, and the formulation of new products based on this versatile organosilane.

References

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. fishersci.com [fishersci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chlorosilane - Wikipedia [en.wikipedia.org]

- 6. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | 18156-15-5 | Benchchem [benchchem.com]

- 9. labproinc.com [labproinc.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Characterization of (3-Cyanopropyl)dimethylchlorosilane: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (3-Cyanopropyl)dimethylchlorosilane (CAS No. 18156-15-5), a bifunctional organosilane compound of significant interest in materials science and surface chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a thorough understanding of its structural verification through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction: The Molecular Blueprint

This compound is a versatile molecule featuring a reactive chlorosilyl group for covalent attachment to hydroxylated surfaces and a terminal nitrile group that can be further functionalized.[1] Its utility in applications such as self-assembled monolayers, chromatography, and bioconjugation hinges on the precise confirmation of its molecular structure and purity. Spectroscopic techniques like NMR and IR are indispensable for this purpose, providing a detailed "fingerprint" of the molecule.

This guide will elucidate the causality behind spectroscopic signatures, offering not just data, but a framework for its interpretation. We will explore the ¹H NMR, ¹³C NMR, and FTIR spectra, detailing the rationale for signal assignments and providing field-proven protocols for data acquisition.

Below is a diagram illustrating the molecular structure and the numbering convention used for the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals four distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing effects of the silicon, chlorine, and nitrile groups influence the chemical shifts of the neighboring protons, causing them to resonate at different frequencies.

Data Summary: ¹H NMR

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |